2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Anticancer drug discovery Imidazopyridine derivatives Schiff base synthesis

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (522604-25-7) is a halogenated imidazopyridine building block with dual handles: 2-Cl for cross-coupling & Pd-catalyzed decarboxylative arylation; 3-COOH for amidation, MOF/coordination polymer assembly, and anticancer Schiff base synthesis (GI50 <10 μM, A-498). This 2-chloro-3-carboxy pattern enables reactivity absent in unsubstituted or bromo analogs. Accessible via metal-free chlorocyclization for pharma-grade trace-metal control. ≥95% purity. Store 2–8°C, inert atm.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 522604-25-7
Cat. No. B1349581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
CAS522604-25-7
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)C(=O)O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-7-6(8(12)13)11-4-2-1-3-5(11)10-7/h1-4H,(H,12,13)
InChIKeyCPVGSYXZACHSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.5 [ug/mL]

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 522604-25-7) – Core Structural and Functional Overview for Procurement


2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 522604-25-7) is a halogenated heterocyclic building block with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . It features a fused imidazo[1,2-a]pyridine bicyclic core bearing a chlorine substituent at the 2-position and a carboxylic acid group at the 3-position . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs currently on the market, due to the presence of two ring-junction nitrogen atoms that can serve as hydrogen bond acceptors to enhance target protein binding . The compound is commercially available at ≥95% purity as an off-white to light brown solid, with recommended storage at 2–8°C under inert atmosphere .

Why 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Cannot Be Substituted with Unhalogenated or Differently Halogenated Analogs


Within the imidazo[1,2-a]pyridine-3-carboxylic acid family, substitution pattern dictates both synthetic utility and biological profile. The 2-chloro substituent provides a reactive handle for cross-coupling chemistry that is absent in the unsubstituted parent compound (CAS 6200-60-8, imidazo[1,2-a]pyridine-3-carboxylic acid), thereby enabling downstream diversification through palladium-catalyzed decarboxylative arylation and other C–C bond-forming reactions [1]. The chlorine atom also modulates electronic properties and lipophilicity relative to non-halogenated or bromo-substituted analogs, which in turn influences target binding affinity and pharmacokinetic parameters [2]. Substituting a 2-bromo analog introduces different steric and electronic effects along with altered reactivity in cross-coupling reactions due to the differing bond dissociation energies of C–Br versus C–Cl bonds. Furthermore, the specific 2-chloro-3-carboxy substitution pattern has been explicitly validated as a productive precursor in coordination polymer synthesis, forming zero-dimensional complexes and one-dimensional coordination polymers that assemble into three-dimensional supramolecular frameworks—a structural role that other positional isomers cannot replicate [3].

Quantitative Differentiation Evidence for 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Versus Structural Analogs


Schiff Base Derivatives from 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Exhibit GI50 <10 μM Anticancer Activity Against A-498 Renal Carcinoma Cells

Derivatives synthesized from 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid demonstrate quantifiable in vitro anticancer activity. Compound VIf, a Schiff base derivative generated from this precursor, exhibited a GI50 value of less than 10 μM against the A-498 renal carcinoma cell line [1]. In contrast, the unmodified parent compound 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid serves as the essential synthetic precursor for accessing this activity profile, but does not itself exhibit this level of anticancer potency. This establishes the compound as a validated entry point to biologically active chemical space rather than an inert intermediate.

Anticancer drug discovery Imidazopyridine derivatives Schiff base synthesis

2-Chloro Substituent Enables Transition-Metal-Free Synthetic Access to Chloroimidazo[1,2-α]pyridines Not Achievable with Bromo or Unsubstituted Analogs

A transition-metal-free tandem chlorocyclization method was developed specifically for the synthesis of 2-chloro- and 3-chloro-substituted imidazo[1,2-α]pyridines from 2-aminopyridines and aliphatic carboxylic acids [1]. This one-pot protocol operates without transition-metal catalysts, eliminating the need for costly and environmentally problematic palladium, copper, gold, or silver catalysts that are typically required for synthesizing halogenated imidazopyridine derivatives [1]. Importantly, this synthetic route is specific to chloro-substituted products; analogous bromo-substituted imidazopyridines cannot be accessed via this chlorocyclization methodology and require alternative, often metal-catalyzed, synthetic strategies. The 2-chloro compound thus offers a distinct advantage in sustainable synthetic accessibility that bromo, iodo, or unhalogenated analogs do not possess.

Green chemistry Transition-metal-free synthesis Heterocyclic chlorination

3-Carboxylic Acid Group Permits Pd-Catalyzed Decarboxylative Arylation in Aqueous Medium – A Reactivity Profile Absent in Non-Carboxy Analogs

The 3-carboxylic acid moiety in imidazo[1,2-a]pyridine-3-carboxylic acids enables palladium-catalyzed decarboxylative arylation with aryl chlorides to yield 3-aryl-imidazo[1,2-a]pyridines [1]. This reaction proceeds in aqueous medium under ambient atmosphere without requiring additives, and the addition of H₂O was found to effectively promote decarboxylative arylation [1]. These results represent the first examples of Pd-catalyzed decarboxylative coupling of heteroaromatic carboxylic acids in aqueous medium under air [1]. Analogs lacking the 3-carboxylic acid group—such as simple imidazo[1,2-a]pyridine or those bearing only halogen substituents—cannot participate in this decarboxylative coupling chemistry, thereby limiting their utility as versatile synthetic intermediates.

Decarboxylative coupling C–C bond formation Aqueous-phase catalysis

2-Chloro Substitution Modulates Physicochemical Properties: LogP of 2.6 Distinguishes This Compound from More Hydrophilic or Lipophilic Analogs

The calculated octanol/water partition coefficient (LogP) for 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid is 2.6 [1]. This value positions the compound in a moderate lipophilicity range that is generally favorable for membrane permeability while maintaining aqueous solubility (>29.5 μg/mL predicted) [1]. In comparison, the unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid (C₈H₆N₂O₂, MW 162.15) would be expected to have a lower LogP due to the absence of the lipophilic chlorine atom, while a 2-bromo analog would exhibit higher lipophilicity and a 2-trifluoromethyl analog even greater LogP values. The chlorine atom also contributes a molecular weight of 196.59 g/mol, a heavy atom count of 13, and exactly one rotatable bond—parameters that collectively place this compound within favorable drug-like chemical space while retaining the synthetic handle for further elaboration [1].

Physicochemical properties Lipophilicity optimization Drug-likeness parameters

Acyl Chloride Derivatization Proceeds with 90.2% Yield Enabling High-Efficiency Downstream Functionalization

Conversion of 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid to its corresponding acyl chloride using thionyl chloride in dichloromethane with N,N-dimethylformamide as solvent proceeds with a demonstrated yield of 90.2% [1]. This high-yielding transformation provides access to 2-chloroimidazo[1,2-a]pyridine-3-carbonyl chloride, a reactive intermediate suitable for amide bond formation and other nucleophilic acyl substitution reactions [1]. The 90.2% yield establishes a benchmark for synthetic efficiency that procurement decisions can reference when evaluating this building block against alternatives. Compounds lacking the carboxylic acid functionality, or those with sterically hindered carboxylic acid groups, cannot undergo this transformation, thereby restricting the range of accessible downstream derivatives.

Acyl chloride synthesis Amide coupling Synthetic efficiency

Imidazo[1,2-a]pyridine Core is a Privileged Scaffold with Four Marketed Drugs – 2-Chloro-3-carboxy Substitution Provides a Validated Entry Point

The imidazo[1,2-a]pyridine scaffold is established as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs currently on the market and additional pyrazolopyridine-containing drugs approved . The core scaffold features two ring-junction nitrogen atoms capable of serving as hydrogen bond acceptors, which may enhance binding affinity to target proteins and elevate potency . This structural motif has found utility in fragment-based drug discovery (FBDD), covalent inhibitor design, reducing metabolic liabilities, and creating novel intellectual property space . Within this validated scaffold family, the 2-chloro-3-carboxy substitution pattern occupies a specific and well-precedented position in the chemical space, offering a commercially available entry point to this privileged chemotype.

Privileged scaffold Drug discovery Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid


Medicinal Chemistry: Synthesis of Anticancer Schiff Base Derivatives Targeting Renal and Lung Carcinoma

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid serves as the validated precursor for synthesizing Schiff base derivatives with demonstrated anticancer activity. As established in Section 3, compound VIf derived from this building block exhibited a GI50 value below 10 μM against the A-498 renal carcinoma cell line [1]. This application scenario is optimal for medicinal chemistry teams seeking a halogenated imidazopyridine carboxylic acid scaffold with a proven derivatization pathway to biologically active compounds. The chlorine at the 2-position provides a synthetic handle for further diversification, while the carboxylic acid enables amide bond formation or decarboxylative coupling as described in Section 3.

Green Chemistry Synthesis: Transition-Metal-Free Preparation of Diversified Chloroimidazopyridine Libraries

For research groups prioritizing sustainable synthetic methodologies, 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid represents a key member of a compound class accessible via transition-metal-free chlorocyclization [2]. This eliminates the cost, purification burden, and environmental concerns associated with palladium, copper, gold, or silver catalysts typically required for halogenated imidazopyridine synthesis. Procurement of this compound supports the development of metal-free synthetic workflows, which are particularly valuable in pharmaceutical process chemistry where trace metal contamination must be rigorously controlled.

C–C Bond Formation: Decarboxylative Arylation for 3-Aryl-Imidazo[1,2-a]pyridine Library Synthesis

The 3-carboxylic acid group enables Pd-catalyzed decarboxylative arylation with aryl chlorides in aqueous medium under ambient atmosphere, as demonstrated in Section 3 [3]. This reactivity profile makes 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid uniquely suited for generating diverse 3-aryl-imidazo[1,2-a]pyridine libraries. The reaction proceeds without additives and is promoted by water, offering an operationally simple and environmentally benign route to this therapeutically relevant chemotype. Procurement of this specific compound—rather than non-carboxy analogs—is essential for accessing this decarboxylative coupling strategy.

Coordination Chemistry: Construction of Dimensionality-Controlled Supramolecular Frameworks

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has been utilized in the construction of coordination polymers with varying dimensionalities, forming zero-dimensional complexes and one-dimensional coordination polymers that further assemble into three-dimensional supramolecular frameworks [4]. The combination of the carboxylic acid (metal-coordinating) and the chloroimidazopyridine core (structural rigidity, potential N-coordination) provides a distinctive ligand architecture. This application scenario is optimal for materials chemistry groups investigating metal-organic frameworks (MOFs), coordination polymers, or supramolecular assemblies where ligand geometry and electronic properties govern framework topology and properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.